1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Beschreibung
This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethanone bridge to a thioether-substituted thieno[2,3-d]pyrimidine scaffold. The presence of a methyl group at position 6 and a phenyl substituent at position 5 of the thienopyrimidine ring may enhance steric and electronic interactions in target binding .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-14-20(15-5-3-2-4-6-15)21-22(24-13-25-23(21)30-14)29-12-17(26)16-7-8-18-19(11-16)28-10-9-27-18/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELSKKSBPOSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzodioxin moiety with thienopyrimidine derivatives, suggesting diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzodioxin ring through cyclization reactions followed by the introduction of the thienopyrimidine moiety via nucleophilic substitution reactions.
General Synthetic Route:
- Formation of Benzodioxin Ring:
- Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Thienopyrimidine:
- Nucleophilic attack on electrophilic centers in the thienopyrimidine structure.
- Final Product Formation:
- Purification and characterization through techniques such as NMR and mass spectrometry.
Biological Activity
Research on the biological activity of this compound has highlighted several potential therapeutic effects:
Enzyme Inhibition
Studies have demonstrated that derivatives containing the benzodioxin moiety exhibit significant inhibition against key enzymes such as:
- Acetylcholinesterase (AChE): Important for Alzheimer's disease treatment.
- α-Glucosidase: Relevant for Type 2 diabetes management.
For instance, a study reported that certain sulfonamide derivatives with a benzodioxin structure showed promising inhibitory activity against AChE and α-glucosidase, indicating potential use in treating neurodegenerative diseases and diabetes .
Antitumor Activity
Compounds similar to this compound have been evaluated for their antitumor properties. Research indicates that these compounds can modulate signaling pathways associated with tumor growth and survival:
- PKB Inhibition: Compounds derived from similar scaffolds have shown to inhibit PKB (Protein Kinase B), which is crucial in cancer cell survival pathways .
Case Studies
-
Case Study on AChE Inhibition:
- A derivative was tested against AChE and demonstrated an IC50 value indicating effective inhibition comparable to known inhibitors used in clinical settings.
- Antitumor Efficacy in Xenograft Models:
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Binding: The compound likely binds to active sites on target enzymes, altering their activity.
- Receptor Modulation: Interaction with cellular receptors could lead to downstream signaling effects that alter cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (CAS 690643-07-3): Replaces the thieno[2,3-d]pyrimidine with a [1,2,4]triazolo[4,3-a]pyridine group.
- [1,4]Oxathiino[2,3-d]pyrimidines: These compounds substitute the thieno ring with an oxathiino heterocycle. The oxygen and sulfur atoms in the oxathiino system may reduce electron density compared to the sulfur-rich thienopyrimidine, affecting redox properties and binding kinetics .
Derivatives with Modified Substituents
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9): Features a pyridin-3-amine group instead of the thioethanone-thienopyrimidine system. The dimethylaminomethylphenyl group enhances solubility and may confer CNS activity due to increased blood-brain barrier permeability .
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS 1114872-58-0): Incorporates a benzothiazine-1,1-dioxide and dimethoxyphenyl group.
Pyrimidine-Based Analogues
- 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone: Synthesized via Biginelli condensation, this compound lacks the benzodioxin and thieno-fused systems. The thioxo group at position 2 enhances metal chelation capacity, which could be advantageous in catalytic or antimicrobial applications .
- Bis-pyrimidine and Bis-pyrazole Derivatives: These compounds, derived from enaminone intermediates, feature dual heterocyclic systems (e.g., bis-pyrimidines). Their extended conjugation may improve UV absorption properties but reduce metabolic stability compared to the mono-heterocyclic target compound .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
